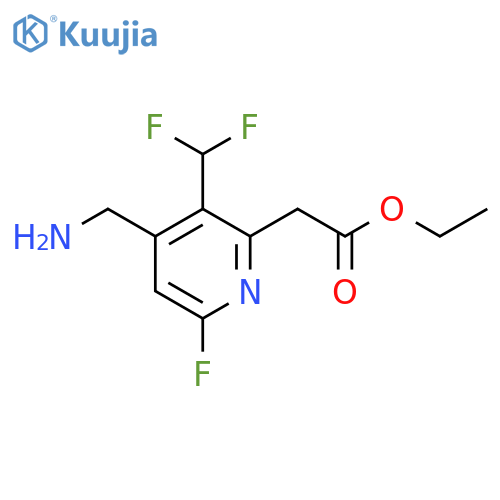

Cas no 1805997-48-1 (Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate)

1805997-48-1 structure

商品名:Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate

CAS番号:1805997-48-1

MF:C11H13F3N2O2

メガワット:262.228333234787

CID:4885850

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate

-

- インチ: 1S/C11H13F3N2O2/c1-2-18-9(17)4-7-10(11(13)14)6(5-15)3-8(12)16-7/h3,11H,2,4-5,15H2,1H3

- InChIKey: BBVFNNKIPNTUSX-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CC(=O)OCC)=NC(=CC=1CN)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 279

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 65.2

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029031592-250mg |

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate |

1805997-48-1 | 95% | 250mg |

$1,078.00 | 2022-04-01 | |

| Alichem | A029031592-1g |

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate |

1805997-48-1 | 95% | 1g |

$2,779.20 | 2022-04-01 | |

| Alichem | A029031592-500mg |

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate |

1805997-48-1 | 95% | 500mg |

$1,651.30 | 2022-04-01 |

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate 関連文献

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

1805997-48-1 (Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量